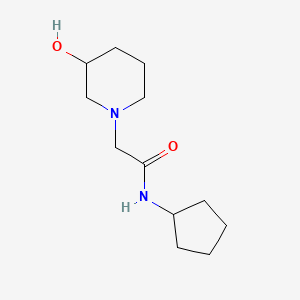
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has shown potential in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. CPP-115 has been extensively studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. It has also been shown to increase the levels of dopamine in the brain, which can reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an effective tool for studying the effects of GABA-AT inhibition in the brain. However, one limitation of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is that it has a short half-life, which can make it difficult to maintain consistent levels in the body over a long period of time.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide. One area of interest is the development of new formulations of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide that have a longer half-life and can be administered less frequently. Another area of interest is the study of the effects of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the potential therapeutic applications of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide in the treatment of neurological disorders.
Conclusion
In conclusion, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is a novel GABA-AT inhibitor that has shown potential in the treatment of various neurological disorders. Its mechanism of action involves increasing the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments, but also has limitations due to its short half-life. Future research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is needed to fully understand its potential therapeutic applications and to develop new formulations with a longer half-life.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide involves a series of chemical reactions. The initial step involves the preparation of 3-hydroxypiperidine, which is then reacted with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with N-acetyl-2-bromoacetamide to form N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has anticonvulsant effects and can reduce the frequency of seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-6-3-7-14(8-11)9-12(16)13-10-4-1-2-5-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXIOCNUDVTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
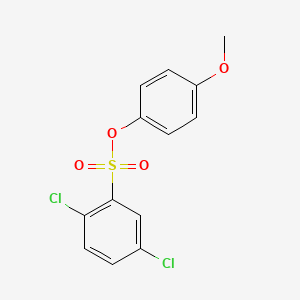
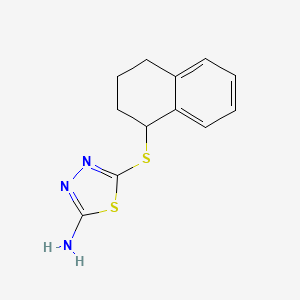
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)
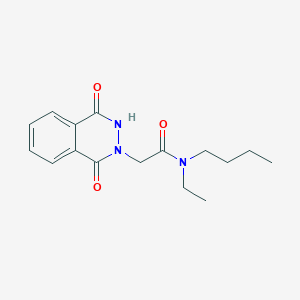
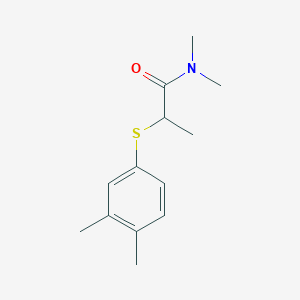

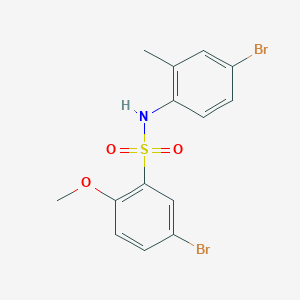
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
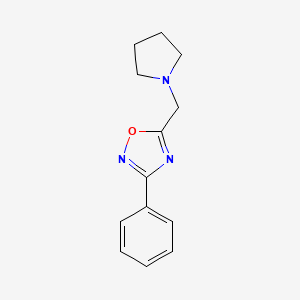
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)